molecular formula C10H13FN2O2 B13676210 tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate

tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate

Cat. No.: B13676210
M. Wt: 212.22 g/mol
InChI Key: ADHKVPASVYWYNK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(5-fluoropyrimidin-2-yl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate typically involves the esterification of 2-(5-fluoropyrimidin-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of fluorinated pyrimidines on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its fluorinated pyrimidine moiety is known to enhance the biological activity of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This compound can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-fluoropyrimidin-2-yl)acetate
  • tert-Butyl 2-(5-chloropyrimidin-2-yl)acetate
  • tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate

Comparison:

  • tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs.
  • The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain pharmaceutical applications.
  • The electronic effects of the fluorine atom can also influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in drug design and development.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3

InChI Key

ADHKVPASVYWYNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=C(C=N1)F

Origin of Product

United States

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